Spectroscopic Elucidation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one: A Technical Guide for Medicinal Chemists and Researchers
Spectroscopic Elucidation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one: A Technical Guide for Medicinal Chemists and Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically versatile heterocyclic compound, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS) data. Beyond a mere presentation of data, this guide delves into the experimental rationale, providing a framework for understanding the structural characterization of this important quinazolinone derivative.
Introduction to 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one
Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The title compound, 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the reactive chloromethyl group at the 2-position and the bromo substituent on the aromatic ring provides two strategic points for further chemical modification, making it a valuable building block for creating libraries of novel compounds for drug discovery programs. Accurate and unambiguous structural confirmation through spectroscopic methods is a critical first step in any synthetic endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, both ¹H and ¹³C NMR are essential for a comprehensive structural assignment.
Principles Guiding NMR Experimental Design
The choice of solvent and instrument parameters are critical for acquiring high-quality NMR spectra.
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Solvent Selection: Deuterated solvents are used in NMR to avoid large solvent proton signals that would otherwise obscure the analyte's signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many quinazolinone derivatives due to its high polarity, which aids in dissolving these often sparingly soluble compounds.[1] Its residual proton signal at approximately 2.50 ppm and carbon signals at 39.52 ppm also serve as convenient internal references for chemical shift calibration.[1]
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Field Strength: High-field NMR spectrometers (e.g., 400 MHz or higher) are preferred as they provide better signal dispersion and resolution, which is particularly important for resolving complex spin-spin coupling patterns in aromatic systems.[1]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The following protocol outlines the steps for obtaining high-quality ¹H and ¹³C NMR spectra of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one.
Sample Preparation:
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Accurately weigh 5-10 mg of the compound.
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Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
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Ensure complete dissolution, using gentle warming or sonication if necessary.
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Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Instrumental Parameters:
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¹H NMR Spectroscopy:
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Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.
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Spectral Width: A spectral width of -2 to 14 ppm is generally sufficient to cover the chemical shifts of most organic protons.[1]
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Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the protons have largely returned to their equilibrium state, allowing for accurate integration.[1]
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Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
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¹³C NMR Spectroscopy:
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Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
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Spectral Width: A wider spectral width, typically 0 to 200 ppm, is required to encompass the larger chemical shift range of carbon nuclei.[1]
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Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons, which have longer relaxation times.
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Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to obtain a good signal-to-noise ratio.
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Data Processing:
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Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the spectrum to ensure all peaks are in the absorptive mode.
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Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[1]
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Caption: Workflow for NMR Spectroscopic Analysis.
Spectroscopic Data and Interpretation
The following tables summarize the ¹H and ¹³C NMR data for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one, recorded in DMSO-d₆.
Table 1: ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 12.77 | br s | 1H | - | NH |
| 8.02 | d | 1H | 8.0 | H-5 |
| 7.91 | s | 1H | - | H-8 |
| 7.72 | d | 1H | 8.0 | H-6 |
| 4.55 | s | 2H | - | CH₂Cl |
Interpretation of ¹H NMR Spectrum:
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The broad singlet at 12.77 ppm is characteristic of the N-H proton of the quinazolinone ring, which is often broadened due to quadrupole coupling with the adjacent nitrogen and/or chemical exchange.
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The downfield region of the spectrum displays the signals for the aromatic protons. The doublet at 8.02 ppm is assigned to H-5. Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The coupling constant of 8.0 Hz is typical for ortho-coupling between H-5 and H-6.
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The singlet at 7.91 ppm is assigned to H-8. The absence of ortho or meta coupling is consistent with its position on the aromatic ring.
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The doublet at 7.72 ppm corresponds to H-6, showing the expected ortho-coupling to H-5.
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The singlet at 4.55 ppm , integrating to two protons, is unequivocally assigned to the methylene protons of the chloromethyl group (-CH₂Cl). Its chemical shift is in the expected range for a methylene group attached to both an aromatic system and an electronegative chlorine atom.
Table 2: ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 161.24 | C-4 (C=O) |
| 154.01 | C-2 |
| 149.56 | C-8a |
| 130.42 | C-6 |
| 129.67 | C-5 |
| 128.38 | C-8 |
| 128.10 | C-7 |
| 120.55 | C-4a |
| 43.28 | CH₂Cl |
Interpretation of ¹³C NMR Spectrum:
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The signal at 161.24 ppm is assigned to the carbonyl carbon (C-4) of the quinazolinone ring, which is characteristically found in this downfield region.
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The signal at 154.01 ppm is attributed to C-2, the carbon bearing the chloromethyl group.
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The quaternary carbon C-8a appears at 149.56 ppm .
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The aromatic methine carbons (C-5, C-6, and C-8) resonate in the range of 128-131 ppm . Specific assignments are based on predictive models and comparison with related structures.
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The signal at 128.10 ppm is assigned to C-7, the carbon atom directly attached to the bromine. The carbon-bromine bond has a moderate influence on the chemical shift.
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The quaternary carbon C-4a is observed at 120.55 ppm .
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The upfield signal at 43.28 ppm corresponds to the carbon of the chloromethyl group (-CH₂Cl).
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural confirmation of newly synthesized compounds, ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight with high accuracy.
The Rationale Behind ESI-MS
Electrospray ionization is the method of choice for many organic compounds as it typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This allows for the direct determination of the molecular weight of the analyte. The choice of a positive or negative ion mode depends on the analyte's ability to be protonated or deprotonated. For quinazolinones, which contain basic nitrogen atoms, the positive ion mode is generally preferred.
Experimental Protocol: ESI-MS Analysis
Sample Preparation:
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
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If necessary, add a small amount of an acid (e.g., 0.1% formic acid) to the final solution to promote protonation.
Instrumental Parameters:
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Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
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Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
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Scan Range: A scan range of m/z 100-500 is typically sufficient for this compound.
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Capillary Voltage: Optimized for maximum ion signal (typically 3-5 kV).
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Nebulizing and Drying Gas: Nitrogen, with flow rates and temperatures optimized for efficient desolvation.
Caption: Workflow for ESI-MS Analysis.
Mass Spectrometry Data and Interpretation
Table 3: ESI-MS Data
| m/z | Interpretation |
| 270.99 | [M-H]⁻ |
The provided literature data is for the [M-H]⁻ ion. For a compound with basic nitrogens, observing the [M+H]⁺ ion is also highly probable and would be expected at m/z 272.99.
Interpretation of ESI-MS Spectrum:
The observation of an ion at m/z 270.99 in the negative ion mode corresponds to the deprotonated molecule of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. The presence of bromine is evident from the isotopic pattern, where an ion at m/z 272.99 (due to the ⁸¹Br isotope) would be observed with nearly equal intensity. High-resolution mass spectrometry would further confirm the elemental composition as C₉H₅BrClN₂O.
Plausible Fragmentation Pathways:
While ESI is a soft ionization technique, some in-source fragmentation can occur. For quinazolinone derivatives, common fragmentation pathways often involve the loss of small neutral molecules. A potential fragmentation pathway for the protonated molecule [M+H]⁺ could involve the loss of HCl, leading to a fragment ion at m/z 237. Further fragmentation of the quinazolinone ring system can also occur under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS) experiments, providing additional structural information.
Summary and Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, and ESI-MS provides a comprehensive and unambiguous structural confirmation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one. The ¹H NMR spectrum clearly defines the substitution pattern on the aromatic ring and confirms the presence of the chloromethyl group. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. Finally, mass spectrometry verifies the molecular weight and elemental composition. This detailed spectroscopic guide serves as a valuable resource for researchers, ensuring the correct identification of this key synthetic intermediate and providing a solid foundation for its use in the development of novel therapeutic agents. The self-validating nature of these combined techniques underscores the principles of scientific integrity in chemical research.
References
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
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Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available at: [Link]
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Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]
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